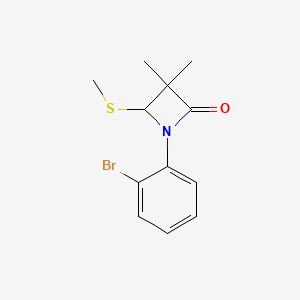
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is a heterocyclic organic compound belonging to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one typically involves the reaction of 2-bromobenzoyl chloride with 3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted azetidinones.
Scientific Research Applications
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)azetidin-2-one: A structurally related compound with similar chemical properties but lacking the dimethyl and methylsulfanyl groups.
1-(2-Bromophenyl)pyrrolidin-2-one: Another related compound with a five-membered ring instead of the four-membered azetidinone ring.
Uniqueness
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylsulfanyl group enhances its potential for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
99314-05-3 |
|---|---|
Molecular Formula |
C12H14BrNOS |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3,3-dimethyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H14BrNOS/c1-12(2)10(15)14(11(12)16-3)9-7-5-4-6-8(9)13/h4-7,11H,1-3H3 |
InChI Key |
YGTPLEHNNPEOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2Br)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















